REACTION_CXSMILES
|
[NH3:1].[CH3:2][N:3]([CH3:19])[C:4]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[S:15](Cl)(=[O:17])=[O:16])=[O:5]>O1CCCC1>[CH3:2][N:3]([CH3:19])[C:4]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[S:15]([NH2:1])(=[O:17])=[O:16])=[O:5]
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Name
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|
Quantity
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37 mL
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Type
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reactant
|
Smiles
|
N
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Name
|
|
Quantity
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77.8 g
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Type
|
reactant
|
Smiles
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CN(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl)C
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Name
|
|
Quantity
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780 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Type
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CUSTOM
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Details
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The mixture is subsequently stirred until the end of the reaction
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture is concentrated under reduced pressure
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Type
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STIRRING
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Details
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the residue is stirred with a little water
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Type
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CUSTOM
|
Details
|
Drying
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Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |